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Introduction

Phenol-based extraction is a robust and widely adopted method for the purification of nucleic

acids from a variety of biological samples. This technique leverages the chemical properties of

phenol to effectively denature and separate proteins from DNA and RNA.[1][2][3] When

combined with chloroform, the separation of aqueous and organic phases is enhanced, leading

to a higher purity of the extracted nucleic acids.[4] This document provides detailed protocols

for DNA and RNA extraction using phenol-based methods, a summary of expected yields and

purity, and diagrams of the experimental workflows.

It is important to note that while the query specified "Phenol;tetrahydrate," this is not a

standard reagent in nucleic acid extraction. The protocols described herein are based on the

established use of buffered phenol, often in combination with chloroform and other reagents.

Principle of the Method

The core principle of phenol-chloroform extraction is the partitioning of macromolecules

between a polar aqueous phase and a non-polar organic phase.[4][5]

Lysis: The first step involves the disruption of cell membranes and the release of cellular

contents using a lysis buffer, which often contains detergents and enzymes like Proteinase K

to begin protein degradation.[6]
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Phase Separation: An equal volume of a phenol:chloroform mixture is added to the cell

lysate and thoroughly mixed.[4] Phenol is a potent protein denaturant, causing proteins to

lose their tertiary structure and become insoluble in the aqueous phase.[2][3] Centrifugation

then separates the mixture into three distinct layers:

Aqueous Phase (Top): Contains the polar nucleic acids (DNA and RNA).[2][4]

Interphase (Middle): A white, flocculent layer containing denatured proteins.[4]

Organic Phase (Bottom): Contains lipids and the non-polar phenol and chloroform.[4]

pH-Dependent Separation: The pH of the phenol solution is critical for selectively isolating

DNA or RNA.[1][3]

At a slightly alkaline pH (7.0-8.0), both DNA and RNA are negatively charged and will

partition into the aqueous phase.[1][7]

Under acidic conditions (pH ~4.5), the phosphate backbone of DNA is neutralized, causing

it to become insoluble in the aqueous phase and partition into the organic phase, while

RNA remains in the aqueous phase.[1][4][8]

Precipitation: The nucleic acids in the collected aqueous phase are then precipitated using

isopropanol or ethanol in the presence of salts (e.g., sodium acetate or ammonium acetate).

[9][10][11] The salt neutralizes the negative charge of the nucleic acid backbone, making it

less soluble in water and allowing it to precipitate out of solution.

Washing and Resuspension: The precipitated nucleic acid pellet is washed with 70-80%

ethanol to remove residual salts and other contaminants.[7][9] After drying, the purified DNA

or RNA is resuspended in a suitable buffer, such as TE buffer or nuclease-free water.[7][9]

Quantitative Data Summary
The yield and purity of nucleic acids extracted using phenol-based methods can vary

depending on the sample type, starting material quantity, and adherence to the protocol. Below

is a summary of typical performance metrics.
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Method
Sample
Type

Analyte
Typical
Yield

Purity
(A260/A2
80)

Purity
(A260/A2
30)

Referenc
e

Phenol-

Chloroform
Blood gDNA

Lower than

TRIzol™
~1.98 >1.8 [12]

TRIzol™

(Phenol-

Guanidiniu

m)

Blood gDNA
~3-fold

higher
~1.77 >1.8 [12]

Phenol-

Chloroform
Cells pDNA 10-15 µg 1.8 - 2.0 2.0 - 2.2 [13]

Note: An A260/A280 ratio of ~1.8 is generally accepted as "pure" for DNA, and a ratio of ~2.0 is

considered pure for RNA. Ratios lower than this may indicate protein contamination. An

A260/A230 ratio between 2.0-2.2 is indicative of pure nucleic acids, with lower values

suggesting contamination by salts, phenol, or other organic compounds.

Experimental Protocols
Safety Precautions: Phenol and chloroform are hazardous and toxic chemicals. Always work in

a fume hood and wear appropriate personal protective equipment (PPE), including gloves, a

lab coat, and eye protection.

Protocol 1: Genomic DNA (gDNA) Extraction
This protocol is suitable for the extraction of high molecular weight gDNA from cells or tissues.

Materials:

Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

Proteinase K (20 mg/mL)

Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0[7][10]

Chloroform:Isoamyl Alcohol (24:1)[7]
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3 M Sodium Acetate, pH 5.2

100% Ethanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or Nuclease-free water

Methodology:

Sample Lysis:

For cell culture: Resuspend cell pellet in 500 µL of Lysis Buffer.

For tissue: Homogenize ~25 mg of tissue in 500 µL of Lysis Buffer.

Add Proteinase K to a final concentration of 100 µg/mL.

Incubate at 55°C for 1-3 hours, or overnight, until the solution is clear.[6]

Phenol-Chloroform Extraction:

Cool the lysate to room temperature.

Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol.[9]

Vortex vigorously for 30 seconds to create an emulsion.[7]

Centrifuge at 12,000 x g for 10 minutes at room temperature.[9]

Aqueous Phase Collection:

Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the

white interphase.[4][9]

Chloroform Extraction:

Add an equal volume of chloroform:isoamyl alcohol to the collected aqueous phase.
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Vortex for 15 seconds and centrifuge at 12,000 x g for 5 minutes.

Transfer the upper aqueous phase to a new tube.

DNA Precipitation:

Add 1/10th volume of 3 M Sodium Acetate (e.g., 50 µL for a 500 µL sample).

Add 2-2.5 volumes of ice-cold 100% ethanol (e.g., 1-1.25 mL).[7]

Mix by inverting the tube until a white DNA precipitate becomes visible.

Incubate at -20°C for at least 1 hour to overnight.[10]

Pelleting and Washing:

Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.

Carefully decant the supernatant.

Add 1 mL of ice-cold 70% ethanol to wash the pellet.

Centrifuge at 12,000 x g for 5 minutes at 4°C.

Drying and Resuspension:

Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the DNA pellet in 50-100 µL of TE Buffer or nuclease-free water.

Protocol 2: Total RNA Extraction (Acid Phenol Method)
This protocol utilizes acidic phenol to selectively isolate RNA, while DNA partitions into the

organic phase.

Materials:

TRI Reagent® or similar (containing guanidinium thiocyanate and phenol)
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Chloroform[5]

Isopropanol[5]

75% Ethanol (in nuclease-free water)[5]

Nuclease-free water

Methodology:

Sample Homogenization:

Add 1 mL of TRI Reagent® per 50-100 mg of tissue or 5-10 x 10^6 cells.

Homogenize the sample using a mechanical homogenizer or by passing the lysate

through a pipette several times.

Incubate at room temperature for 5 minutes to allow for complete dissociation of

nucleoprotein complexes.[5]

Phase Separation:

Add 0.2 mL of chloroform per 1 mL of TRI Reagent® used.[5]

Cap the tube securely and vortex vigorously for 15 seconds.

Incubate at room temperature for 2-3 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C.[5] This will separate the mixture into a

lower red organic phase, an interphase, and a colorless upper aqueous phase containing

the RNA.[14]

RNA Precipitation:

Transfer the upper aqueous phase to a fresh tube.

Add 0.5 mL of isopropanol per 1 mL of TRI Reagent® used.[5]

Mix by inverting and incubate at room temperature for 10 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.epigentek.com/catalog/protocol-for-phenolchloroform-rna-extraction-n-43.html?newsPath=1
https://www.epigentek.com/catalog/protocol-for-phenolchloroform-rna-extraction-n-43.html?newsPath=1
https://www.epigentek.com/catalog/protocol-for-phenolchloroform-rna-extraction-n-43.html?newsPath=1
https://www.epigentek.com/catalog/protocol-for-phenolchloroform-rna-extraction-n-43.html?newsPath=1
https://www.epigentek.com/catalog/protocol-for-phenolchloroform-rna-extraction-n-43.html?newsPath=1
https://www.epigentek.com/catalog/protocol-for-phenolchloroform-rna-extraction-n-43.html?newsPath=1
https://bitesizebio.com/31609/acid-phenol-chloroform-extraction/
https://www.epigentek.com/catalog/protocol-for-phenolchloroform-rna-extraction-n-43.html?newsPath=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15416212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the

bottom of the tube.[5]

RNA Wash:

Decant the supernatant.

Wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of TRI Reagent® used.[5]

Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

Drying and Resuspension:

Decant the ethanol wash.

Briefly air-dry the pellet for 5-10 minutes.

Resuspend the RNA in 20-50 µL of nuclease-free water.

Incubate at 55-60°C for 10 minutes to aid in dissolution.
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Genomic DNA Extraction Workflow

1. Cell Lysis
(Lysis Buffer + Proteinase K)

2. Phenol:Chloroform
Extraction (pH 8.0)

3. Centrifugation
(Phase Separation)

4. Collect Aqueous Phase
(Contains gDNA)

Discard Interphase/Organic Phase
(Proteins, Lipids)

5. Ethanol Precipitation
(Isolate gDNA)

6. Wash Pellet
(70% Ethanol)

7. Resuspend
(Pure gDNA)
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Total RNA Extraction Workflow

1. Homogenization
(Acid Phenol/Guanidinium)

2. Chloroform Addition
& Phase Separation

3. Centrifugation

4. Collect Aqueous Phase
(Contains RNA)

Discard Interphase/Organic Phase
(Proteins, DNA, Lipids)

5. Isopropanol Precipitation
(Isolate RNA)

6. Wash Pellet
(75% Ethanol)

7. Resuspend
(Pure RNA)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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